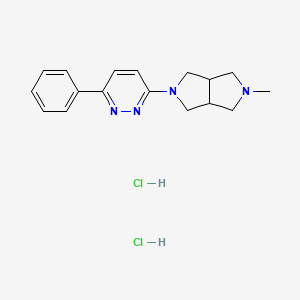

A-582941 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H22Cl2N4 |

|---|---|

Peso molecular |

353.3 g/mol |

Nombre IUPAC |

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride |

InChI |

InChI=1S/C17H20N4.2ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;;/h2-8,14-15H,9-12H2,1H3;2*1H |

Clave InChI |

PGTCSMQEIJMZTJ-UHFFFAOYSA-N |

SMILES canónico |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of A-582941 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neuroscience research due to its role in cognitive processes.[1][2][3] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Selective α7 nAChR Agonism

A-582941 functions as a highly selective partial agonist of the α7 nAChR.[1][2][4] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] Upon binding, A-582941 induces a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades associated with neuroprotection and cognitive enhancement.[5]

The compound demonstrates significantly higher affinity for the α7 nAChR compared to other nAChR subtypes and has some affinity for the human 5-HT₃ receptor.[3][4] Its partial agonism results in the activation of the receptor, but to a lesser degree than the endogenous ligand, acetylcholine, which may contribute to its favorable tolerability profile.[1][4]

Downstream Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates several intracellular signaling pathways crucial for cognitive function and neuronal survival.[1][4] Key among these are the ERK/CREB and the PI3K/Akt/GSK-3β pathways.

-

ERK/CREB Pathway: In vivo studies show that A-582941 administration leads to a dose-dependent increase in the phosphorylation of both MAP kinase/ERK1/2 and the cAMP response element-binding protein (CREB) in the cingulate cortex and hippocampus.[1][3] This pathway is fundamental for synaptic plasticity, learning, and memory.[4]

-

PI3K/Akt/GSK-3β Pathway: A-582941 has demonstrated neuroprotective effects, such as protecting PC12 cells from death induced by nerve growth factor (NGF) withdrawal.[1][3] This is mediated through the PI3K/Akt/GSK-3β cell survival pathway.[1] A-582941 administration leads to the phosphorylation of GSK-3β at the Ser-9 residue, which inhibits its kinase activity and is a key step in promoting cell survival.[1][3]

Quantitative Pharmacological Data

The pharmacological profile of A-582941 has been characterized through various in vitro and in vivo assays. The data below summarizes its binding affinity, potency, and functional effects.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Kᵢ) | |||

| α7 nAChR | Rat Brain Membranes | 10.8 nM | [3] |

| α7 nAChR | Human Frontal Cortex | 16.7 nM | [3] |

| 5-HT₃ Receptor | Human | 150 nM | [3] |

| Functional Potency (EC₅₀) | |||

| ERK1/2 Phosphorylation | PC12 Cells | 95 nM | [3] |

| Agonist Activity (5-HT₃R) | Human 5-HT₃ Receptor | 4600 nM | [1] |

| Functional Efficacy | |||

| α7 nAChR Agonism | Rat α7 nAChRs in Oocytes | ~60% of Acetylcholine | [4] |

| 5-HT₃R Agonism | Human 5-HT₃ Receptor | ~100% relative to 5-HT | [1] |

| In Vivo / Ex Vivo Effects | |||

| IPSC Enhancement (100 nM) | Rat Hippocampal Slices | Number: ↑260%Amplitude: ↑220%Area: ↑210% | [1][3] |

| ERK1/2 & CREB Phosphorylation | Mouse Cingulate Cortex & Hippocampus | Dose-dependent increase (0.01-1.0 µmol/kg, i.p.) | [1][3] |

| GSK-3β Phosphorylation (Ser-9) | Mouse Cingulate Cortex | Dose-dependent increase (0.1-1.0 µmol/kg, i.p.) | [1][3] |

| Acetylcholine Release | Rat Medial Prefrontal Cortex | Moderate increase (3 µmol/kg, i.p.) | [3] |

Experimental Protocols

The characterization of A-582941 involved a range of standard and specialized pharmacological assays.

In Vitro Methodologies

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Kᵢ) of A-582941 for α7 nAChRs and other receptors.

-

Protocol: Competition binding experiments were conducted using membranes prepared from rat brain or human frontal cortex.[3] A specific radioligand for the α7 nAChR was incubated with the membrane preparation in the presence of varying concentrations of A-582941. The displacement of the radioligand was measured to calculate the Kᵢ value. A similar protocol was used for the 5-HT₃ receptor.[3]

-

-

Functional Electrophysiology:

-

Objective: To assess the agonist activity and efficacy of A-582941 at nAChRs.

-

Protocol: Xenopus oocytes were injected with cRNA encoding for specific nAChR subunits (e.g., rat α7).[1] Two-electrode voltage-clamp recordings were used to measure ion currents evoked by the application of acetylcholine or A-582941. The peak current response to A-582941 was compared to the maximum response elicited by acetylcholine to determine its partial agonist efficacy.[4]

-

-

Cell-Based Signaling Assays:

-

Objective: To quantify the effect of A-582941 on downstream signaling pathways.

-

Protocol: PC12 cells were treated with various concentrations of A-582941.[3] Following treatment, cell lysates were collected and analyzed by Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK to total ERK was quantified to determine the EC₅₀ for ERK1/2 phosphorylation.[3]

-

In Vivo Methodologies

-

Immunohistochemistry for Signaling Protein Phosphorylation:

-

Objective: To measure the activation of signaling pathways in the brain following systemic administration of A-582941.

-

Protocol: Mice were administered A-582941 via intraperitoneal (i.p.) injection at doses ranging from 0.01 to 1.0 µmol/kg.[1][3] After a specified time (e.g., 15 minutes), the animals were euthanized, and their brains were collected. Brain sections containing the hippocampus and cingulate cortex were processed for immunohistochemistry using antibodies against p-ERK, p-CREB, and p-GSK-3β (Ser-9). The intensity of staining was quantified to assess the dose-dependent effects of the compound.[1]

-

-

Behavioral Models for Cognitive Function:

-

Objective: To evaluate the efficacy of A-582941 in animal models of cognitive impairment.

-

Protocol: In a model of schizophrenia using the NMDA receptor antagonist MK-801, rats were treated with A-582941 (e.g., 1 mg/kg, i.p.) for 10 days.[6] A battery of behavioral tests was conducted, including the Novel Object Recognition Test (NORT) for recognition memory, the Social Interaction (SI) test for negative symptoms, and the Morris Water Maze (MWM) for spatial learning and memory. Performance in these tasks was compared between treatment groups to assess the therapeutic potential of A-582941.[6]

-

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

A-582941 Dihydrochloride: A Technical Guide to its α7 Nicotinic Acetylcholine Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of A-582941 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document collates key quantitative data, details common experimental methodologies for its characterization, and visualizes its signaling pathway and the typical experimental workflow employed in its evaluation.

Core Pharmacological Data

A-582941 is a biaryl diamine that demonstrates high-affinity binding and partial agonism at the α7 nAChR, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex.[1][2][3] This activity is believed to underpin its potential as a cognitive enhancer for various neurodegenerative and psychiatric disorders.[1][2][3]

Quantitative Pharmacological Profile of A-582941

The following tables summarize the key in vitro pharmacological parameters of A-582941 at the α7 nAChR.

| Binding Affinity (Ki) | Radioligand | Preparation | Value (nM) | Species |

| α7 nAChR | [³H]A-585539 | Rat Brain Membranes | 10.8 | Rat |

| α7 nAChR | [³H]A-585539 | Human Frontal Cortex | 17 | Human |

| α7 nAChR | [³H]Methyllycaconitine (MLA) | Rat Brain Membranes | 88 | Rat |

| α7 nAChR | Not Specified | Not Specified | 16.7 | Human |

| 5-HT₃ Receptor | Not Specified | Not Specified | 150 | Not Specified |

| Functional Activity (EC₅₀ & Efficacy) | Assay Type | Preparation | EC₅₀ (nM) | Efficacy (Emax vs ACh) | Species |

| α7 nAChR | Electrophysiology | Xenopus oocytes | 4260 | 52% | Human |

| α7 nAChR | Electrophysiology | Xenopus oocytes | 2450 | 60% | Rat |

| α7 nAChR (in presence of PNU-120596) | Electrophysiology | Xenopus oocytes | 580 | Not Reported | Human |

| ERK1/2 Phosphorylation (in presence of PNU-120596) | Cellular Assay | PC12 cells | 95 | Not Reported | Not Specified |

| 5-HT₃ Receptor | Not Specified | Not Specified | 4600 | ~100% (vs 5-HT) | Human |

A-582941 exhibits a notable selectivity for the α7 nAChR over other nAChR subtypes, including α4β2, α3β4, and neuromuscular-type receptors, with at least a 250-fold lower affinity for these other subtypes.[4] It also shows agonist activity at the human 5-HT₃ receptor.[1]

Experimental Protocols

The characterization of A-582941 involves a series of standard and specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

-

Objective: To quantify the affinity of A-582941 for the α7 nAChR.

-

Materials:

-

Membrane preparations from rat brain or human frontal cortex.

-

Radioligand: [³H]A-585539 (an α7 nAChR agonist) or [³H]methyllycaconitine (MLA) (an α7 nAChR antagonist).

-

This compound.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of A-582941.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The IC₅₀ value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional activity (EC₅₀ and Emax) of A-582941 at the α7 nAChR expressed in a heterologous system.

-

Objective: To characterize A-582941 as a partial agonist and determine its potency and efficacy.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human or rat α7 nAChR subunit.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Recording solution (e.g., Ringer's solution).

-

This compound.

-

Acetylcholine (ACh) as a reference full agonist.

-

-

Procedure:

-

Xenopus oocytes are injected with the cRNA for the α7 nAChR and incubated for several days to allow for receptor expression.

-

An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

Increasing concentrations of A-582941 are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.

-

A maximal concentration of ACh is applied to determine the maximum possible response (Emax).

-

The EC₅₀ value (the concentration of A-582941 that produces 50% of its maximal response) is determined by fitting the concentration-response data to a sigmoidal curve.

-

The efficacy of A-582941 is expressed as a percentage of the maximal response to ACh.

-

Signaling Pathways and Experimental Workflow

A-582941-Mediated α7 nAChR Signaling

Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular signaling events. The high calcium permeability of the α7 nAChR is a key feature of its downstream signaling.[5] In vitro and in vivo studies have shown that A-582941 activates signaling pathways known to be involved in cognitive function, such as the phosphorylation of ERK1/2 and CREB.[1][2][3]

Caption: A-582941 signaling at the α7 nAChR.

General Experimental Workflow for α7 nAChR Agonist Characterization

The preclinical evaluation of a novel α7 nAChR agonist like A-582941 follows a structured workflow, progressing from initial binding studies to functional and in vivo assessments.

Caption: Experimental workflow for α7 nAChR agonist evaluation.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A-582941 Dihydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes.[1][2][3] This technical guide provides an in-depth overview of the chemical and pharmacological properties of A-582941 dihydrochloride, presenting quantitative data in structured tables and detailing the experimental protocols for its characterization. The document also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and preclinical profile.

Physicochemical Properties

A-582941, with the chemical name octahydro-2-methyl-5-(6-phenyl-3-pyridazinyl)-pyrrolo[3,4-c]pyrrole, is a biaryl diamine.[4] The dihydrochloride salt is a white, crystalline hydrate.[1] It possesses favorable physical properties for a central nervous system (CNS) active drug, including a low molecular weight and moderate lipophilicity, which are factors that facilitate crossing the blood-brain barrier.[1]

| Property | Value | Reference |

| Formal Name | octahydro-2-methyl-5-(6-phenyl-3-pyridazinyl)-pyrrolo[3,4-c]pyrrole, dihydrochloride | [5] |

| Molecular Formula | C₁₇H₂₀N₄ · 2HCl | [5] |

| Formula Weight | 353.3 g/mol | [5][6] |

| Purity | ≥98% | [5] |

| Formulation | A solid | [5] |

| Solubility (PBS, pH 7.2) | ≥10 mg/mL | [5] |

| Solubility (Ethanol) | Slightly Soluble (0.1-1 mg/ml) | [5] |

| ClogP (free base) | 2.3 | [1] |

| logD (pH 7.4) | 1.0 | [1] |

| pKa₁ (N-methylated tertiary amine) | 8.75 | [1] |

| pKa₂ (aminopyridazine) | 4.44 | [1] |

Pharmacodynamics: Mechanism of Action and Receptor Affinity

A-582941 is a selective partial agonist of the α7 nAChR.[1][7] It exhibits high-affinity binding to both rat and human α7 nAChRs.[1][7] Its selectivity for the α7 nAChR is significantly higher compared to other nAChR subtypes and the 5-HT₃ receptor.[4][7]

Binding Affinity

| Receptor/Species | Radioligand | Kᵢ (nM) | Reference |

| α7 nAChR (Rat Brain) | [³H]A-585539 | 10.8 | [1][2] |

| α7 nAChR (Human Frontal Cortex) | [³H]A-585539 | 16.7 | [2] |

| α7 nAChR (Rat Brain) | [³H]methyllycaconitine (MLA) | 88 | [1] |

| 5-HT₃ Receptor (Human) | - | 150 | [2] |

Functional Activity

A-582941 acts as a partial agonist at the α7 nAChR, inducing inward currents in Xenopus oocytes expressing the receptor.[5]

| Receptor/Species | Agonist Response | EC₅₀ (nM) | Reference |

| α7 nAChR (Rat, expressed in Xenopus oocytes) | 60% of ACh max response | 2450 | [1] |

| α7 nAChR (Human, expressed in Xenopus oocytes) | - | 4260 | [5] |

Signaling Pathways

Activation of α7 nAChRs by A-582941 triggers downstream signaling cascades known to be involved in cognitive function.[1][3] In vivo studies have demonstrated that administration of A-582941 leads to the phosphorylation and activation of key signaling proteins.[1]

Pharmacokinetics

A-582941 exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and significant CNS penetration.[1]

| Species | Route | Bioavailability (%) | Cₘₐₓ (ng/mL) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |

| Mouse | Oral | ~100 | 18 | 1.4 | 7.9 | 11.4 | [2] |

| Rat | Oral | 90 | 114 | 1.5 | 4.7 | 9.2 | [2] |

| Dog | Oral | 22 | 79 | 1.4 | 5.3 | 7.9 | [2] |

| Monkey | Oral | 50 | 39 | 2.0 | 1.6 | 3.9 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of A-582941 involves a multi-step process culminating in the formation of the free base, which is then converted to the dihydrochloride salt.[1]

Protocol:

-

Coupling: The N-Boc protected diamine is coupled with 3-chloro-6-phenylpyridazine by heating at 105°C in a 1:1 mixture of DMSO and ethyldiisopropylamine for 48 hours. The crude product is precipitated by dilution with water and isolated by filtration.[1]

-

Deprotection and Reductive Methylation: The crude product is heated with formalin in formic acid to remove the Boc group and achieve reductive methylation in a single step.[1]

-

Free Base Precipitation: After removing the formic acid under vacuum, the residue is dissolved in water and the pH is adjusted to ~10 to precipitate the crude A-582941 free base.[1]

-

Dihydrochloride Salt Formation: The free base is converted to the dihydrochloride salt in a mixture of ethyl acetate (B1210297) and ethanol.[1]

-

Recrystallization: The final product, this compound, is purified by recrystallization from isopropanol.[1]

Radioligand Binding Assay for α7 nAChR

This protocol describes a competition binding assay to determine the affinity of A-582941 for the α7 nAChR using a radiolabeled ligand.

Materials:

-

Rat brain membranes (source of α7 nAChRs)

-

[³H]A-585539 or [³H]methyllycaconitine (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (cold Assay Buffer)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the centrifugation. Resuspend the final pellet in Assay Buffer to a specific protein concentration.[7]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and membrane preparation.[7]

-

Non-specific Binding: A high concentration of a non-labeled α7 nAChR ligand (e.g., nicotine), radioligand, and membrane preparation.

-

Competition Binding: A range of concentrations of A-582941, radioligand, and membrane preparation.[7]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).[7][8]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of A-582941 from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring acetylcholine (ACh) release in the prefrontal cortex of freely moving rats following administration of A-582941.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

Protocol:

-

Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the medial prefrontal cortex.[4][9]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.[9]

-

Baseline Collection: Collect baseline dialysate samples at regular intervals to establish a stable baseline of ACh release.[4]

-

Drug Administration: Administer A-582941 (e.g., intraperitoneally).[1]

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

ACh Analysis: Analyze the ACh concentration in the dialysate samples using HPLC with electrochemical detection.[1]

-

Data Analysis: Express the post-drug ACh levels as a percentage of the baseline levels and analyze for statistically significant changes.

Immunohistochemistry for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in mouse brain tissue following A-582941 administration as a measure of receptor activation.

Materials:

-

Mice

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

Primary antibody against p-ERK1/2

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Microscope

Protocol:

-

Drug Treatment and Tissue Collection: Administer A-582941 (e.g., intraperitoneally) to mice. At a specified time point (e.g., 15 minutes), perfuse the animals with saline followed by 4% PFA.[1] Dissect the brains and post-fix them in 4% PFA.

-

Sectioning: Cryoprotect the brains in a sucrose (B13894) solution and then section them using a cryostat or vibratome.

-

Immunostaining:

-

Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

-

Signal Amplification: Wash the sections and incubate with the ABC reagent.

-

Visualization: Wash the sections and visualize the p-ERK1/2 immunoreactivity by incubating with the DAB substrate, which produces a brown precipitate.

-

-

Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Examine the sections under a microscope and quantify the p-ERK1/2 staining intensity in specific brain regions (e.g., cingulate cortex and hippocampus).[1]

Conclusion

This compound is a well-characterized α7 nAChR partial agonist with a promising preclinical profile. Its high affinity, selectivity, and favorable pharmacokinetic properties, coupled with its ability to modulate key signaling pathways involved in cognition, underscore its potential as a therapeutic agent for cognitive deficits in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of A-582941: A Technical Whitepaper

Introduction: A-582941 is a novel and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][2] Developed by Abbott Laboratories, this biaryl diamine has emerged as a significant research tool for elucidating the therapeutic potential of α7 nAChR agonism in addressing cognitive deficits symptomatic of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of A-582941, tailored for researchers, scientists, and drug development professionals.

Core Compound Properties and Preclinical Data

The preclinical characterization of A-582941 has revealed a promising profile, demonstrating high-affinity binding to the α7 nAChR, favorable pharmacokinetic properties, and significant efficacy in a range of cognitive and neuroprotective models.[1][2]

Binding Affinity and Selectivity

A-582941 exhibits high-affinity binding to both rat and human α7 nAChRs. Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 have been instrumental in determining its binding affinity.[1] The compound demonstrates significant selectivity for the α7 nAChR over other nAChR subtypes.[3]

| Parameter | Species | Value | Reference |

| Ki (α7 nAChR) | Rat (brain membranes) | 10.8 nM | [1] |

| Ki (α7 nAChR) | Human (recombinant) | 16.7 nM | [3] |

| Selectivity | >250-fold vs. α4β2* and α3β4* nAChRs | - | [3] |

In Vitro Agonist Activity

A-582941 functions as a partial agonist at the α7 nAChR. Its agonist activity has been characterized in functional assays, such as measuring peak currents in oocytes expressing the receptor.[1][3]

| Parameter | Receptor | Value | Reference |

| EC50 | Rat α7 nAChR | 2450 nM | [1] |

| Maximal Response | Rat α7 nAChR | 60% (relative to Acetylcholine) | [1] |

| EC50 (ERK1/2 Phosphorylation) | PC12 cells (with PNU-120596) | 95 nM | [1] |

| EC50 (5-HT3 Receptor) | Human 5-HT3 | 4600 nM | [1] |

Pharmacokinetic Properties

A-582941 demonstrates acceptable pharmacokinetic properties across multiple species, including good oral bioavailability and excellent central nervous system (CNS) penetration.[1]

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | ~100% | [1] |

| Oral Bioavailability | Rat | ~90% | [1] |

| Brain:Plasma Ratio | Mouse (1 μmol/kg, i.p.) | ~10 | [1] |

| Plasma Protein Binding | Ferret | 65% | [1] |

| Plasma Protein Binding | Mouse | 77% | [1] |

| Plasma Protein Binding | Rat | 72% | [1] |

| Plasma Protein Binding | Dog | 70% | [1] |

| Plasma Protein Binding | Monkey | 68% | [1] |

| Plasma Protein Binding | Human | 73% | [1] |

In Vivo Efficacy in Cognitive Models

A-582941 has demonstrated broad-spectrum efficacy in enhancing cognitive performance in various animal models that assess different domains of cognition.[1][3]

| Cognitive Domain | Model | Species | Effective Dose (μmol/kg) | Reference |

| Working Memory | Delayed Match-to-Sample (DMTS) | Monkey | 0.003 - 0.100 | [1] |

| Short-term Recognition Memory | Social Recognition | Rat | 0.1 - 1.0 (acute) | [1] |

| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01 - 1.00 | [1] |

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0 - 10.0 (acute) | [1] |

Mechanism of Action and Signaling Pathways

A-582941 exerts its effects by binding to and activating α7 nAChRs. This activation leads to the influx of cations, primarily Ca2+, which in turn triggers several downstream signaling cascades implicated in synaptic plasticity, cell survival, and cognitive function.[1] In vitro and in vivo studies have confirmed that A-582941 stimulates the phosphorylation of key signaling proteins.[1][2]

Key Signaling Pathways Activated by A-582941

-

ERK1/2 Pathway: Activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is crucial for synaptic plasticity and memory formation. A-582941 has been shown to induce a dose-dependent increase in ERK1/2 phosphorylation in the cingulate cortex and hippocampus.[1]

-

CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in long-term memory consolidation. A-582941 administration leads to increased CREB phosphorylation.[1]

-

PI3K/Akt/GSK3β Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major cell survival signaling cascade. A-582941 has been shown to induce the phosphorylation of Glycogen synthase kinase 3β (GSK3β) at Ser-9, which leads to its inhibition. This is a proposed mechanism for the neuroprotective effects of α7 nAChR agonists.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of A-582941 are proprietary to Abbott Laboratories, the following sections outline the general methodologies based on published literature.

Synthesis of A-582941

The synthesis of A-582941 (2-methyl-5-[6-phenylpyridazin-3-yl]octa-hydropyrrolo[3,4-c]pyrrole) is a multi-step process. A general outline of a multigram scale synthesis has been described.[1]

General Synthetic Scheme:

-

Formation of the Bicyclic Diamine Core: The synthesis starts with the dipolar cycloaddition of maleimide (B117702) with an in situ generated azomethine ylide.[1]

-

Reduction and Protection: The resulting imide is reduced, for example with Lithium Aluminium Hydride (LiAlH4), followed by protection of one of the amine groups, typically with a Boc (di-tert-butyl dicarbonate) group.[1]

-

Debenzylation: A debenzylation step is carried out via catalytic hydrogenation to yield the Boc-protected diamine intermediate.[1]

-

Coupling Reaction: The protected diamine is then coupled with 3-chloro-6-phenylpyridazine. This is typically achieved by heating the reactants in a solvent mixture such as DMSO and an amine base like ethyldiisopropylamine.[1]

-

Deprotection and Reductive Methylation: The final step involves the removal of the Boc protecting group and reductive methylation in a single pot reaction, for instance, using formalin and formic acid.[1]

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

General Protocol (based on similar assays):

-

Membrane Preparation: Rat brain tissue (e.g., hippocampus and cortex) or cells expressing recombinant human α7 nAChRs are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

-

Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand [3H]A-585539 and varying concentrations of the competitor compound (A-582941). The incubation is carried out in a buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess short-term recognition memory.

General Protocol:

-

Habituation: An adult rat is habituated to a testing cage.

-

First Exposure (T1): An unfamiliar juvenile rat is introduced into the cage for a set period (e.g., 5 minutes), and the time the adult spends investigating the juvenile (sniffing, grooming, close following) is recorded.[1]

-

Treatment: The juvenile is removed, and the adult rat is administered A-582941 or vehicle.

-

Second Exposure (T2): After a specific inter-exposure interval (e.g., 2 hours), the same juvenile is reintroduced, and the investigation time is recorded again.[1]

-

Data Analysis: A recognition ratio (T2/T1) is calculated. A lower ratio in the A-582941-treated group compared to the vehicle group indicates enhanced memory of the juvenile.

Objective: To assess memory consolidation.

General Protocol:

-

Apparatus: A two-compartment apparatus is used, consisting of a brightly lit compartment and a dark compartment connected by a doorway.[1]

-

Training: A mouse is placed in the lit compartment. Due to their natural aversion to light, the mouse will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.[1]

-

Treatment: A-582941 or vehicle is administered before or after the training session.

-

Retention Test: After a set period (e.g., 24 hours), the mouse is placed back in the lit compartment, and the latency to enter the dark compartment is measured.[1]

-

Data Analysis: A longer latency to enter the dark compartment in the A-582941-treated group compared to the vehicle group indicates better memory of the aversive stimulus.

Experimental Workflow

The preclinical development of A-582941 follows a logical progression from initial discovery and synthesis to comprehensive in vitro and in vivo characterization.

Conclusion

A-582941 has been extensively characterized as a potent, selective, and orally bioavailable partial agonist of the α7 nAChR with significant cognitive-enhancing and neuroprotective properties in preclinical models. Its well-defined mechanism of action, involving the activation of key signaling pathways for memory and cell survival, and its robust efficacy across various cognitive domains, underscore the therapeutic potential of targeting the α7 nAChR. While A-582941 itself has primarily served as a valuable preclinical tool, the insights gained from its development have been instrumental in advancing the clinical evaluation of other α7 nAChR agonists for the treatment of cognitive impairments in neurodegenerative and psychiatric disorders.[1][3] This technical guide summarizes the core data and methodologies that form the foundation of our understanding of this important research compound.

References

The Pharmacological Profile of A-582941 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential for the treatment of cognitive deficits associated with a range of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of A-582941, detailing its binding affinity, functional activity, selectivity, and effects on key signaling pathways. The document summarizes extensive preclinical data from both in vitro and in vivo studies, presenting quantitative data in structured tables and illustrating complex biological processes through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology and CNS therapeutics.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its role in modulating neurotransmitter release and synaptic plasticity has made it a key target for therapeutic intervention in conditions characterized by cognitive impairment, including Alzheimer's disease and schizophrenia.[1][3] A-582941 has emerged as a promising investigational compound due to its high affinity and selectivity for the α7 nAChR, coupled with favorable pharmacokinetic properties and a benign safety profile in preclinical models.[1][2]

In Vitro Pharmacology

Binding Affinity and Selectivity

A-582941 demonstrates high-affinity binding to both rat and human α7 nAChRs.[1][4][5] Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 in rat brain membranes revealed a Ki value of 10.8 nM.[1] A similar high affinity was observed in membranes from the human frontal cortex, with a Ki of 17 nM, indicating minimal cross-species differences.[1] A-582941 also effectively displaces the α7-selective antagonist [3H]methyllycaconitine (MLA) from rat brain membranes.[1]

The compound exhibits significant selectivity for the α7 nAChR over other nAChR subtypes. It has a much lower affinity for the high-affinity α4β2 subtype (Ki >100,000 nM) and the ganglionic α3β4* nAChRs (Ki = 4700 nM).[1] Furthermore, A-582941 shows weak affinity for the neuromuscular junction receptor (α1β1γδ) with a Ki greater than 30,000 nM.[1] A broad screening panel against 78 other receptor targets, including G-protein-coupled receptors, other ligand- and voltage-gated ion channels, and neurotransmitter transporters, confirmed the high selectivity of A-582941.[1] The compound does show some affinity for the human 5-HT3 receptor with a Ki of 150 nM.[5]

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) |

| α7 nAChR | Rat Brain Membranes | [3H]A-585539 | 10.8[1] |

| α7 nAChR | Human Frontal Cortex | Not Specified | 17[1] |

| α4β2 nAChR | Rat Brain Membranes | [3H]cytisine | >100,000[1] |

| α3β4* nAChR | IMR-32 Cell Membranes | [3H]epibatidine | 4700[1] |

| α1β1γδ nAChR | Not Specified | Not Specified | >30,000[1] |

| 5-HT3 Receptor | Human | Not Specified | 150[5] |

| Table 1: Binding Affinity of A-582941 at Nicotinic Acetylcholine Receptor Subtypes and 5-HT3 Receptor. |

Functional Activity

In vitro functional assays have characterized A-582941 as a partial agonist at the α7 nAChR.[1] In Xenopus oocytes expressing human α7 nAChRs, A-582941 elicited a maximal response that was 52% of that induced by acetylcholine, with an EC50 value of 4260 nM.[1] At the rat α7 nAChR, it demonstrated 60% of the maximal acetylcholine response with an EC50 of 2450 nM.[1] The agonist effects of A-582941 are potentiated by positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596.[1]

In contrast to its activity at α7 nAChRs, A-582941 did not activate recombinant heteromeric nAChRs (α4β2, α3β2, α3β4, or α4β4) or native human α3β4* nAChRs in IMR-32 cells at concentrations up to 100,000 nM.[1] It also failed to evoke currents in Xenopus oocytes expressing the α9α10 nAChR construct.[1]

| Receptor | Assay System | Parameter | Value |

| Human α7 nAChR | Xenopus Oocytes | EC50 | 4260 nM[1] |

| Human α7 nAChR | Xenopus Oocytes | Emax (% of ACh) | 52%[1] |

| Rat α7 nAChR | Xenopus Oocytes | EC50 | 2450 nM[1] |

| Rat α7 nAChR | Xenopus Oocytes | Emax (% of ACh) | 60%[1] |

| Heteromeric nAChRs (α4β2, α3β2, α3β4, α4β4) | FLIPR (Ca2+ dynamics) | Efficacy | <20% at 100,000 nM[1] |

| Human α3β4* nAChR | IMR-32 Cells | Efficacy | <20% at 100,000 nM[1] |

| α9α10 nAChR | Xenopus Oocytes | Efficacy | No current evoked up to 100,000 nM[1] |

| Table 2: Functional Activity of A-582941 at Nicotinic Acetylcholine Receptors. |

Intracellular Signaling Pathways

Activation of α7 nAChRs by A-582941 triggers downstream signaling cascades known to be involved in synaptic plasticity, cell survival, and cognitive function.[1]

MAP Kinase/ERK Pathway

A-582941 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In PC12 cells expressing α7 nAChRs, A-582941 increased ERK1/2 phosphorylation with an EC50 of 95 nM.[1][5] This effect was blocked by the α7 nAChR antagonist MLA, confirming that it is mediated by the target receptor.[1]

CREB Phosphorylation

The cAMP response element-binding protein (CREB) is a transcription factor crucial for long-term memory formation. A-582941 administration has been demonstrated to increase the phosphorylation of CREB in the cingulate cortex.[1]

PI3K/Akt/GSK3β Pathway

The neuroprotective effects of A-582941 are thought to be mediated, at least in part, through the PI3K/Akt/GSK3β cell survival pathway.[1] A-582941 has been shown to increase the phosphorylation of GSK-3β at Ser-9, which leads to its inhibition.[1] This is significant as GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

Caption: Signaling pathways activated by A-582941.

In Vivo Pharmacology

Pharmacokinetics

A-582941 exhibits favorable pharmacokinetic properties, including good oral bioavailability and excellent penetration of the central nervous system.[1] In mice and rats, oral bioavailability is approximately 100% and 90%, respectively.[1] The compound demonstrates a high brain-to-plasma ratio of about 10, which is maintained for at least 9 hours post-administration in mice.[1] Plasma protein binding is moderate across various species, including humans (73%), ensuring that a substantial fraction of the circulating drug is pharmacologically active.[1]

| Species | Oral Bioavailability (%) | Brain:Plasma Ratio | Plasma Protein Binding (%) |

| Mouse | ~100[1] | ~10[1] | 77[1] |

| Rat | 90[1] | Not Specified | 72[1] |

| Dog | 22[5] | Not Specified | 70[1] |

| Monkey | 50[5] | Not Specified | 68[1] |

| Human | Not Specified | Not Specified | 73[1] |

| Table 3: Pharmacokinetic Parameters of A-582941 across Species. |

Effects on Neurotransmitter Release

In vivo microdialysis studies in freely moving rats have shown that systemic administration of A-582941 (3 µmol/kg, i.p.) leads to a moderate and sustained increase in acetylcholine release in the medial prefrontal cortex.[1] This demonstrates that α7 nAChR activation can modulate cholinergic transmission in brain regions relevant to cognition.

Procognitive Efficacy

A-582941 has demonstrated broad-spectrum efficacy in various animal models of cognitive function.[1]

-

Social Recognition in Rats: A-582941 enhanced short-term social recognition memory.[1]

-

Delayed Matching-to-Sample (DMTS) in Monkeys: The compound improved performance in this task of working memory.[1]

-

Inhibitory Avoidance in Mice: A-582941 enhanced memory consolidation in this fear-motivated learning paradigm.[1]

-

Sensory Gating Deficit: A-582941 normalized sensory gating deficits, a pre-attentive cognitive process that is impaired in schizophrenia.[1]

-

MK-801-Induced Cognitive Deficits: In a rat model of schizophrenia using the NMDA receptor antagonist MK-801, A-582941 improved cognitive and negative symptoms.[3]

Neuroprotective Effects

In vitro studies using PC12 cells have shown that A-582941 (0.1–100 µM) protects against cell death induced by nerve growth factor (NGF) withdrawal.[1][5] This neuroprotective effect is likely mediated by the activation of the PI3K/Akt/GSK3β signaling pathway.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-582941 for various nAChR subtypes.

General Protocol:

-

Tissue Preparation: Brain tissue (e.g., rat whole brain, human frontal cortex) or cells expressing the receptor of interest (e.g., IMR-32) are homogenized in an appropriate buffer. The homogenate is then centrifuged to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]A-585539 for α7, [3H]cytisine for α4β2, [3H]epibatidine for α3β4*) and varying concentrations of the test compound (A-582941).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the effect of A-582941 on extracellular acetylcholine levels in the brain.

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.

-

Drug Administration: A-582941 is administered (e.g., intraperitoneally).

-

Post-Drug Collection: Dialysate samples continue to be collected.

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

Safety and Tolerability

A-582941 has demonstrated a benign secondary pharmacodynamic and tolerability profile in a battery of preclinical assays.[1][2] In cardiovascular assessments, intravenous infusion of A-582941 resulted in only a modest increase in heart contractility that plateaued at higher doses, with no significant changes in heart rate, blood pressure, or vascular resistance at plasma exposures up to 150-fold above efficacious levels.[1] No significant adverse effects on gastrointestinal or central nervous system function were observed.[1]

Conclusion

A-582941 dihydrochloride is a selective α7 nAChR partial agonist with a compelling preclinical pharmacological profile. Its high affinity for the target receptor, excellent CNS penetration, and demonstrated efficacy in models of cognitive enhancement and neuroprotection position it as a strong candidate for further development. The activation of key intracellular signaling pathways, such as the ERK and CREB pathways, provides a mechanistic basis for its observed procognitive effects. The comprehensive data summarized in this technical guide underscore the potential of A-582941 as a therapeutic agent for cognitive dysfunction in various CNS disorders.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to A-582941 Dihydrochloride for Cognitive Deficit Research

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive technical overview of A-582941 dihydrochloride (B599025), a selective α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. It details its pharmacological profile, mechanism of action, and application in preclinical models of cognitive dysfunction, serving as a resource for professionals engaged in neuroscience and drug discovery.

Introduction: The Role of α7 nAChR in Cognition

The α7 neuronal nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][2] This receptor is implicated in various aspects of cognition, including working memory, attention, and sensory gating.[1][2] Dysfunction of the α7 nAChR system has been linked to the pathophysiology of cognitive deficits in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease.[2][3] Consequently, selective activation of the α7 nAChR by agonists or positive allosteric modulators represents a promising therapeutic strategy for ameliorating these cognitive impairments.[1][4]

A-582941 is a novel biaryl diamine compound identified as a potent and selective partial agonist for the α7 nAChR.[1][2] It exhibits favorable pharmacokinetic properties, including excellent central nervous system (CNS) penetration, making it a valuable tool for investigating the therapeutic potential of α7 nAChR agonism.[1][5] This guide summarizes the preclinical characterization of A-582941, presenting key quantitative data, experimental methodologies, and visual representations of its molecular and systemic effects.

Molecular Pharmacology

A-582941 demonstrates high-affinity binding and selective partial agonism at the α7 nAChR. Its pharmacological activity has been characterized through radioligand binding assays and electrophysiological studies.

Data Presentation: Binding Affinity and Functional Activity

The in vitro binding and functional parameters of A-582941 are summarized below. The data highlights its high affinity and selectivity for the α7 nAChR over other receptors, notably the structurally related 5-HT3 receptor.

| Parameter | Receptor/Assay | Species | Value | Reference |

| Binding Affinity (Ki) | α7 nAChR (vs. [3H]A-585539) | Rat (Brain Membranes) | 10.8 nM | [1][6][7] |

| α7 nAChR | Human (Frontal Cortex) | 16.7 nM | [6][7] | |

| 5-HT3 Receptor (vs. [3H]BRL-43694) | Human | 150 nM | [1][6][7] | |

| Functional Activity (EC50) | α7 nAChR (Peak Current) | Human | 4260 nM | [1][8] |

| α7 nAChR (Peak Current) | Rat | 2450 nM | [1] | |

| 5-HT3 Receptor | Human | 4600 nM | [1] | |

| ERK1/2 Phosphorylation | PC12 Cells | 95 nM | [1][7] | |

| Efficacy (% of max response) | α7 nAChR (vs. Acetylcholine) | Human | 52% | [1] |

| α7 nAChR (vs. Acetylcholine) | Rat | 60% | [1] | |

| 5-HT3 Receptor (vs. 5-HT) | Human | ~100% | [1] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of A-582941 for the α7 nAChR.

Objective: To determine the binding affinity of A-582941 by measuring its ability to displace a known high-affinity radioligand from α7 nAChRs in brain tissue homogenates.

Materials:

-

Tissue: Rat brain membranes or human frontal cortex tissue.

-

Radioligand: [3H]A-585539 or another selective α7 nAChR agonist radioligand.

-

Test Compound: A-582941 dihydrochloride at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled α7 agonist (e.g., nicotine (B1678760) or unlabeled A-585539).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh assay buffer to a specific protein concentration.

-

Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of A-582941. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-582941 concentration. Determine the IC50 (concentration of A-582941 that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cellular Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades crucial for synaptic plasticity and cell survival, which are thought to underlie its pro-cognitive effects.[1][2] In vitro and in vivo studies confirm that A-582941 stimulates the phosphorylation of key signaling proteins.[1][7]

Visualization: A-582941-Mediated Signaling

Caption: A-582941 activates α7 nAChR, leading to downstream signaling cascades.

Data Presentation: In Vivo Biochemical Effects

Administration of A-582941 in mice leads to a dose-dependent increase in the phosphorylation of key signaling proteins in brain regions critical for cognition.

| Effect | Brain Region | Dose Range (i.p.) | Outcome | Reference |

| p-ERK1/2 Increase | Cingulate Cortex, Hippocampus | 0.01 - 1.00 µmol/kg | Dose-dependent increase | [1][7] |

| p-CREB Increase | Cingulate Cortex | 0.01 - 1.00 µmol/kg | Dose-dependent increase | [1][7] |

| p-GSK-3β (Ser-9) Increase | Cingulate Cortex | 0.1 - 1.0 µmol/kg | Dose-dependent increase | [1][7] |

Experimental Protocol: In Vivo Protein Phosphorylation Analysis

This protocol describes a method to assess the effect of A-582941 on protein phosphorylation in the mouse brain using immunohistochemistry.

Objective: To measure the dose-dependent increase in phosphorylated ERK1/2, CREB, and GSK-3β in specific brain regions following systemic administration of A-582941.

Materials:

-

Animals: Male mice (e.g., C57BL/6).

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline or DMSO).

-

Anesthetics and Perfusion Solutions: (e.g., pentobarbital, saline, 4% paraformaldehyde).

-

Tissue Processing Equipment: Vibratome or cryostat.

-

Primary Antibodies: Rabbit anti-p-ERK1/2, rabbit anti-p-CREB, rabbit anti-p-GSK-3β (Ser-9).

-

Secondary Antibody: Biotinylated anti-rabbit IgG.

-

Detection Reagents: Avidin-biotin complex (ABC) kit, diaminobenzidine (DAB).

-

Microscope and Image Analysis Software.

Procedure:

-

Dosing: Administer A-582941 intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1.0 µmol/kg) or vehicle to different groups of mice.

-

Tissue Collection: At a specified time post-injection (e.g., 15 minutes), deeply anesthetize the mice.[1]

-

Perfusion: Perform transcardial perfusion, first with ice-cold saline to clear the blood, followed by 4% paraformaldehyde in phosphate (B84403) buffer to fix the tissue.

-

Brain Extraction: Carefully dissect the brain and post-fix it in the same fixative overnight at 4°C.

-

Sectioning: Transfer the brain to a sucrose (B13894) solution for cryoprotection. Section the brain into thin slices (e.g., 40 µm) using a vibratome or cryostat. Collect sections containing the hippocampus and cingulate cortex.

-

Immunohistochemistry:

-

Wash sections and quench endogenous peroxidase activity.

-

Block non-specific binding sites using a blocking solution (e.g., normal goat serum).

-

Incubate sections overnight at 4°C with the desired primary antibody diluted in blocking solution.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal using DAB as a chromogen, which produces a brown precipitate at the site of the antigen.

-

-

Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Capture images of the target brain regions using a light microscope. Quantify the staining intensity or the number of positive cells using image analysis software.

-

Statistical Analysis: Compare the results from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and CNS Distribution

A-582941 was developed to have improved CNS penetration and pharmacokinetic properties.[1] It demonstrates good oral bioavailability across multiple species and readily distributes to the brain.

Data Presentation: Pharmacokinetic and Physicochemical Properties

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | ~100% | [5][7] |

| Rat | 90% | [7] | |

| Dog | 22% | [7] | |

| Monkey | 50% | [7] | |

| Brain-to-Plasma Ratio | Mouse | 20:1 | [5] |

| Plasma Protein Binding | Human | 73% | [1] |

| Monkey | 68% | [1] | |

| Dog | 70% | [1] | |

| Rat | 72% | [1] | |

| Mouse | 77% | [1] | |

| logD (pH 7.4) | N/A | 1.0 | [1] |

Visualization: Pharmacokinetic Study Workflow

Caption: Workflow for a typical preclinical pharmacokinetic study of A-582941.

Preclinical Efficacy in Cognitive Models

A-582941 has demonstrated broad-spectrum efficacy in various animal models, enhancing performance in domains relevant to human cognitive deficits.[1][2] These include models assessing working memory, recognition memory, memory consolidation, and sensory gating.[1][2]

Visualization: Novel Object Recognition Test (NORT) Workflow

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

A-582941 Dihydrochloride: A Technical Guide on its Therapeutic Potential in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025), a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data supporting its use in neurodegenerative disease models. We delve into its mechanism of action, summarizing key quantitative data on its efficacy and target engagement. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the compound's effects. While significant research has been conducted on its neuroprotective and cognitive-enhancing properties, particularly relevant to Alzheimer's disease, its evaluation in specific Parkinson's and Huntington's disease models is less documented in publicly available literature.

Mechanism of Action

A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. Its therapeutic effects in neurodegenerative models are primarily attributed to the activation of this receptor, which in turn modulates several downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and cognitive function.

Signaling Pathways

Activation of α7 nAChRs by A-582941 initiates a cascade of intracellular events, most notably the phosphorylation and activation of:

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): This pathway is critical for synaptic plasticity and cell survival[1][2].

-

cAMP response element-binding protein (CREB): A transcription factor that plays a vital role in learning, memory, and neuronal survival[1][2].

-

Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen (B147801) synthase kinase 3β (GSK-3β): This pathway is central to cell survival and is implicated in the pathophysiology of Alzheimer's disease, particularly in the context of tau hyperphosphorylation[1][3]. A-582941 has been shown to increase the inhibitory phosphorylation of GSK-3β at Ser-9[1][3].

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of A-582941.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| Ki (α7 nAChR) | Rat Brain Membranes | 10.8 nM | [1] |

| Human Frontal Cortex | 16.7 nM | [4] | |

| Ki (5-HT3 Receptor) | Human | 150 nM | [1] |

| EC50 (ERK1/2 Phosphorylation) | PC12 Cells | 95 nM | [1] |

Table 2: In Vivo Effects on Signaling Pathways

| Endpoint | Animal Model | Doses (i.p.) | Effect | Brain Region | Reference |

| ERK1/2 Phosphorylation | Mouse | 0.01 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex, Hippocampus | [1] |

| CREB Phosphorylation | Mouse | 0.01 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex | [1] |

| GSK-3β Phosphorylation (Ser-9) | Mouse | 0.1 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex | [1] |

| Tg2576 (APP) Mice | Continuous infusion | Increased | Hippocampus | [3] | |

| Tau Phosphorylation | Hypothermia-induced mouse model | Continuous infusion | Decreased | Hippocampal CA3 Mossy Fibers | [3] |

| APP/tau double transgenic mice | Continuous infusion | Decreased | Spinal Motoneurons | [3] | |

| Acetylcholine Release | Rat | 3 µmol/kg | Moderate increase | Medial Prefrontal Cortex | [1] |

Table 3: Efficacy in Behavioral Models

| Cognitive Domain | Model | Species | Effective Doses (i.p.) | Outcome | Reference |

| Short-term Memory | Social Recognition Test | Rat | 1 µmol/kg | Enhanced recognition | [1] |

| Memory Consolidation | Inhibitory Avoidance Test | Mouse | 0.01 - 1.0 µmol/kg | Increased crossover latency | [1] |

| Working Memory | Delayed Match-to-Sample | Monkey | 0.003 - 0.1 µmol/kg | Increased correct response rate | [1] |

| Sensorimotor Gating | Prepulse Inhibition | Rat (MK-801 model) | 1 mg/kg | No improvement | [5] |

| Visual & Spatial Memory | Novel Object Recognition | Rat (MK-801 model) | 1 mg/kg | Improved discrimination index | [5] |

| Morris Water Maze | Rat (MK-801 model) | 1 mg/kg | Decreased latency to find platform | [5] | |

| Social Behavior | Social Interaction Test | Rat (MK-801 model) | 1 mg/kg | Improved social following, decreased avoidance | [5] |

A-582941 in Neurodegenerative Disease Models

Alzheimer's Disease

The primary evidence for the therapeutic potential of A-582941 in Alzheimer's disease comes from its effects on pathways related to tau pathology and its cognitive-enhancing properties. By inhibiting GSK-3β, a major kinase responsible for tau hyperphosphorylation, A-582941 has been shown to decrease tau phosphorylation in relevant mouse models[3]. Furthermore, its ability to improve performance in various memory tasks in rodents and non-human primates suggests a potential to ameliorate the cognitive deficits characteristic of Alzheimer's disease[1][6]. The stimulation of acetylcholine release in the prefrontal cortex also addresses the cholinergic deficit observed in Alzheimer's patients[1].

Parkinson's Disease and Huntington's Disease

Experimental Protocols

In Vitro ERK1/2 Phosphorylation Assay

This protocol is a general representation based on standard Western blotting procedures for measuring protein phosphorylation.

Procedure:

-

Cell Culture and Treatment: PC12 cells are cultured to approximately 80% confluency and then serum-starved for 2-4 hours. The cells are then treated with varying concentrations of A-582941 for a specified time (e.g., 15-30 minutes).

-

Protein Extraction: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a general outline for measuring neurotransmitter levels in the brain of a freely moving animal.

Procedure:

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis: A microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: After a stabilization period, baseline dialysate samples are collected. A-582941 is then administered intraperitoneally, and samples are collected at regular intervals.

-

Analysis: The concentration of acetylcholine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Assays

This test assesses hippocampal-dependent spatial learning and memory.

Procedure:

-

Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.

-

Acquisition Phase: Mice or rats are given several trials per day for several consecutive days to find the hidden platform, starting from different locations.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

-

Drug Administration: A-582941 is administered before the daily trials.

This test evaluates recognition memory.

Procedure:

-

Habituation: The animal is allowed to explore an empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.

-

Test Phase: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.

-

Drug Administration: A-582941 is administered before the familiarization phase.

Conclusion

A-582941 dihydrochloride demonstrates significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action, centered on the activation of the α7 nAChR and subsequent modulation of key signaling pathways involved in neuronal survival and plasticity, is well-supported by preclinical data. The compound has consistently shown cognitive-enhancing effects in a variety of animal models. However, a notable gap exists in the literature regarding its efficacy in specific models of Parkinson's and Huntington's diseases. Further research in these areas is warranted to fully elucidate the therapeutic scope of A-582941. The detailed protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to build upon these promising findings.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective alpha7 nicotinic acetylcholine receptor activation regulates glycogen synthase kinase3beta and decreases tau phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 6. Brain Imaging of Nicotinic Receptors in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-7 nicotinic acetylcholine receptor agonist treatment in a rat model of Huntington's disease and involvement of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A-582941 Dihydrochloride: A Technical Guide on its Role in Psychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2][3] Its ability to penetrate the central nervous system and modulate cholinergic signaling has positioned it as a significant tool in preclinical research, particularly in studies related to the cognitive deficits observed in psychiatric disorders like schizophrenia.[1][4][5] This technical guide provides an in-depth overview of A-582941, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing associated signaling pathways and workflows.

Core Data Presentation

In Vitro Binding Affinity and Functional Activity

A-582941 demonstrates high-affinity binding to both human and rat α7 nAChRs and acts as a partial agonist. Its selectivity for the α7 subtype over other nAChR subtypes and the 5-HT₃ receptor is a key characteristic.

| Parameter | Species/System | Value | Radioligand/Method |

| Binding Affinity (Ki) | |||

| α7 nAChR | Human (frontal cortex) | 16.7 nM[5][6][7] | [³H]A-585539 |

| α7 nAChR | Rat (brain membranes) | 10.8 nM[1][6][7] | [³H]A-585539 |

| α7 nAChR | Rat (brain membranes) | 88 nM[1] | [³H]methyllycaconitine (antagonist) |

| 5-HT₃ Receptor | Human | 150 nM[1][6][7] | [³H]BRL-43694 |

| Functional Activity (EC₅₀) | |||

| α7 nAChR (current) | Human (Xenopus oocytes) | 4260 nM[1][2] | Electrophysiology |

| α7 nAChR (current) | Rat (Xenopus oocytes) | 2450 nM[1] | Electrophysiology |

| α7 nAChR (ERK1/2 Phos.) | Rat (PC12 cells) | 95 nM[1][8] | In vitro phosphorylation assay |

| 5-HT₃ Receptor | Human | 4600 nM[1] | Functional Assay |

In Vivo Efficacy in Preclinical Models of Cognition

A-582941 has been shown to enhance cognitive performance across various domains in animal models relevant to psychiatric disorders.

| Cognitive Domain | Model | Species | Effective Dose (µmol/kg) | Key Finding |

| Working Memory | Delayed Match-to-Sample | Monkey | 0.003 - 0.100[1] | Improved performance |

| Short-term Recognition Memory | Social Recognition | Rat | 0.1 - 1.0 (acute)[1] | Improved recognition of a juvenile |

| Memory Consolidation | Inhibitory Avoidance | Mouse | 0.01 - 1.00[1] | Increased crossover latency |

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0 - 10.0 (acute)[1] | Improved sensory gating |

| Cognitive & Negative Symptoms | Sub-chronic MK-801 | Rat | 1 mg/kg (i.p.)[4][9] | Improved social and cognitive deficits |

Signaling Pathways and Experimental Workflows

A-582941 Signaling Pathway

A-582941, upon binding to the α7 nAChR, initiates a cascade of intracellular signaling events implicated in cognitive function and neuroprotection. This includes the activation of the ERK1/2 and CREB pathways, as well as the phosphorylation of GSK-3β.

Caption: A-582941 mediated α7 nAChR signaling pathway.

Experimental Workflow: Sub-chronic MK-801 Model of Schizophrenia

This workflow outlines the experimental design for inducing a schizophrenia-like phenotype in rats using the NMDA receptor antagonist MK-801 and subsequent treatment with A-582941 to assess its therapeutic potential.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]